2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one
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Overview
Description
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is a heterocyclic compound that features both an oxazole ring and an isothiocyanate group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the isothiocyanate group consists of a carbon atom double-bonded to both a sulfur and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The isothiocyanate group can be introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfur atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents for these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and halogenating agents (e.g., chlorine, bromine). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a thiourea derivative, while cyclization reactions could produce various fused heterocyclic compounds.
Scientific Research Applications
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2-aminoxazole and 2-methyl-4,5-diphenyloxazole share the oxazole ring structure but differ in their substituents.
Isothiocyanate Compounds: Compounds like phenyl isothiocyanate and allyl isothiocyanate contain the isothiocyanate group but lack the oxazole ring.
Uniqueness
2-Isothiocyanato-1-(1,3-oxazol-4-yl)ethan-1-one is unique due to the combination of the oxazole ring and the isothiocyanate group within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these functional groups .
Properties
CAS No. |
832077-48-2 |
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Molecular Formula |
C6H4N2O2S |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
2-isothiocyanato-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C6H4N2O2S/c9-6(1-7-4-11)5-2-10-3-8-5/h2-3H,1H2 |
InChI Key |
HPDPMBKBNZZBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(=O)CN=C=S |
Origin of Product |
United States |
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